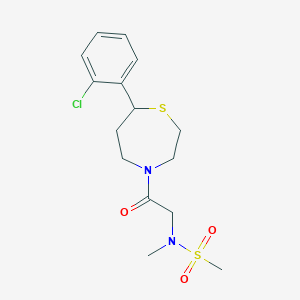

![molecular formula C26H25ClN4O2S B2408710 N-(4-(4-clorofenoxi)fenil)-2,5-dimetil-4-(piperidin-1-il)tieno[2,3-d]pirimidin-6-carboxamida CAS No. 452062-73-6](/img/structure/B2408710.png)

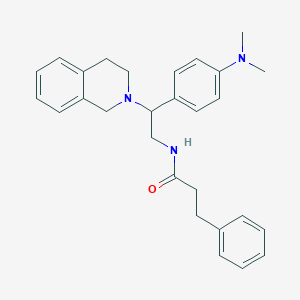

N-(4-(4-clorofenoxi)fenil)-2,5-dimetil-4-(piperidin-1-il)tieno[2,3-d]pirimidin-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

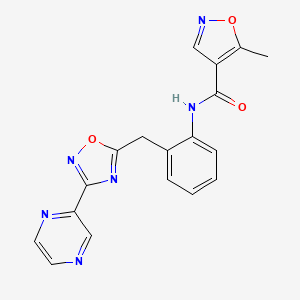

N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H25ClN4O2S and its molecular weight is 493.02. The purity is usually 95%.

BenchChem offers high-quality N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los salicilanilidos, incluido este compuesto, han demostrado una potente actividad antifúngica y antibacteriana . Son efectivos contra patógenos grampositivos, incluidos Staphylococcus aureus resistente a la meticilina (MRSA) y Enterococcus faecium resistente a la vancomicina.

- Algunos salicilanilidos halogenados se han investigado por su capacidad para reducir la replicación del SARS-CoV-2 y suprimir las citocinas inflamatorias en modelos de roedores .

- N-[4-(4-clorofenoxi)fenil]-2,5-dimetil-4-piperidin-1-iltieno[2,3-d]pirimidin-6-carboxamida (rafoxanida) se utiliza ampliamente como antihelmíntico en ovejas y ganado para controlar las infestaciones de Haemonchus spp. y Fasciola spp. infestaciones .

- La rafoxanida se ha identificado como un inhibidor eficiente de la quitinasa en Onchocerca volvulus . La quitinasa juega un papel crucial en el ciclo de vida de este nematodo parásito.

- Algunos salicilanilidos halogenados, incluido este compuesto, actúan como inhibidores selectivos de la producción de interleucina-12p40 . Esta citocina participa en las respuestas inmunitarias.

- Los salicilanilidos halogenados han mostrado promesa como posibles agentes antileishmaniales . La leishmaniasis es una enfermedad parasitaria causada por especies de Leishmania.

Actividad Antimicrobiana

Propiedades Antihelmínticas

Inhibición de la Quitinasa

Inhibidores Selectivos de la Producción de Interleucina-12p40

Posible Actividad Antileishmanial

Caracterización Química

En resumen, este compuesto exhibe una gama diversa de propiedades, desde efectos antimicrobianos hasta actividad antihelmíntica. Sus posibles aplicaciones requieren una mayor investigación en contextos terapéuticos y de investigación . 🌟

Propiedades

IUPAC Name |

N-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN4O2S/c1-16-22-24(31-14-4-3-5-15-31)28-17(2)29-26(22)34-23(16)25(32)30-19-8-12-21(13-9-19)33-20-10-6-18(27)7-11-20/h6-13H,3-5,14-15H2,1-2H3,(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFRKROQOBBJDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N3CCCCC3)C)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2408635.png)

![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)

![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)